3-Nitro-2-butanol nitronate

Description

Contextualization within Nitroalkane and Nitronate Chemistry Paradigms

The chemistry of 3-nitro-2-butanol (B147359) nitronate is intrinsically linked to the fundamental principles governing nitroalkanes and their conjugate bases, nitronates. Nitroalkanes are organic compounds containing a nitro group (-NO₂) attached to a saturated carbon atom. epa.gov A key characteristic of primary and secondary nitroalkanes is the acidity of the α-proton (the hydrogen on the carbon bearing the nitro group). epa.govtcichemicals.com This acidity, with pKa values for many nitroalkanes being around 10, is attributed to the powerful electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting anion, known as a nitronate. epa.govchemistry-reaction.com

This deprotonation establishes a crucial equilibrium between the nitroalkane and its tautomeric form, the nitronic acid (or aci-nitro form), with the nitronate anion as the common intermediate. epa.govspcmc.ac.in This nitro-aci-nitro tautomerism is central to the reactivity of these species. nih.govsigmaaldrich.com

Nitroalkane-Nitronate Tautomerism:

Nitronate anions are classic examples of ambident nucleophiles, meaning they can react with electrophiles at two different positions: the α-carbon or the oxygen atoms of the nitro group. acs.orgresearchgate.net While O-alkylation is often a competing pathway, C-alkylation is the basis for many powerful carbon-carbon bond-forming reactions. acs.org This dual reactivity allows for diverse synthetic transformations, making nitronates highly valuable building blocks in organic synthesis. researchgate.netthieme-connect.com The specific reaction pathway is often influenced by the nature of the electrophile, following principles such as the Hard and Soft Acids and Bases (HSAB) theory, where the softer carbon center of the nitronate tends to react with softer electrophiles. acs.org

Evolution of Research in Nitronate Reactivity

The synthetic potential of nitronates has been recognized for over a century, with foundational reactions that remain staples in organic chemistry. The evolution of this field has been marked by a continuous drive to improve reaction efficiency, control selectivity, and expand the scope of transformations.

Two seminal reactions established the importance of nitronates:

The Henry Reaction (or Nitroaldol Reaction): Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitronate to an aldehyde or ketone. wikipedia.orgchemistry-reaction.comname-reaction.com It is a fundamental carbon-carbon bond-forming reaction that yields β-nitro alcohols. wikipedia.orgorganic-chemistry.org The product, such as 3-nitro-2-butanol formed from nitroethane and acetaldehyde, is a versatile intermediate that can be converted into other valuable functional groups like β-amino alcohols or α-nitro ketones. chemistry-reaction.com

The Nef Reaction: Reported by John Ulric Nef in 1894, this reaction describes the acid hydrolysis of a nitronate salt to produce a ketone or an aldehyde and nitrous oxide. chemistry-reaction.comwikipedia.orgnumberanalytics.com The Nef reaction provides a method for converting a nitroalkane into a carbonyl compound, effectively reversing the polarity of the α-carbon from nucleophilic (in the nitronate) to electrophilic (in the carbonyl). youtube.com

Early research focused on understanding the mechanisms and scope of these reactions. wikipedia.orgwikipedia.org More recent advancements have concentrated on addressing key synthetic challenges, particularly the control of stereochemistry. The development of asymmetric catalysis for nitronate additions has been a major focus. tcichemicals.comorganic-chemistry.org

Key Developments in Nitronate Reactivity:

Asymmetric Catalysis: The use of chiral metal catalysts (e.g., complexes of copper, zinc, magnesium) and organocatalysts (e.g., chiral thioureas, guanidines) has enabled highly enantio- and diastereoselective Henry reactions. wikipedia.orgacs.orgrsc.orgmdpi.com These catalysts create a chiral environment that directs the approach of the nitronate to the carbonyl compound, allowing for the synthesis of specific stereoisomers. wikipedia.org

Michael Additions: Nitronates serve as excellent nucleophiles in conjugate (Michael) additions to α,β-unsaturated carbonyl compounds, providing access to γ-nitro carbonyl compounds. youtube.comacs.org Asymmetric versions of this reaction have been developed, using organocatalysts to produce optically active products. nih.govacs.orgresearchgate.net

Umpolung Reactivity: While nitronates are typically α-C-nucleophiles, modern methods have explored the "umpolung" or reversed polarity of the nitro group. frontiersin.org Upon activation with Lewis or Brønsted acids, the aci-nitro tautomer can act as an α-C-electrophile, reacting with various nucleophiles. frontiersin.org

This continuous evolution has transformed nitronate chemistry from a set of classical reactions into a sophisticated and highly controllable toolbox for modern organic synthesis.

Significance of 3-Nitro-2-butanol Nitronate as a Prototypical Research Subject

Within the vast field of nitronate chemistry, the nitronate of 3-nitro-2-butanol stands out as a valuable model system for fundamental research. Its structure is simple yet contains the key features needed to investigate complex chemical principles.

Properties of 3-Nitro-2-butanol:

| Property | Value | Reference(s) |

| CAS Number | 6270-16-2 | sigmaaldrich.com |

| Molecular Formula | C₄H₉NO₃ | sigmaaldrich.com |

| Molecular Weight | 119.12 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 55 °C at 0.5 mm Hg | chemsrc.comchemdad.com |

| Density | 1.1 g/mL at 25 °C | chemsrc.comchemdad.com |

The significance of 3-nitro-2-butanol and its corresponding nitronate in research is multifaceted:

Model for Stereochemical Studies: As a product of the Henry reaction, 3-nitro-2-butanol possesses two adjacent chiral centers. This makes its synthesis a classic test case for developing and evaluating new diastereoselective and enantioselective catalytic methods. rsc.orgnih.gov Understanding how to control the relative and absolute stereochemistry in its formation provides insights applicable to the synthesis of more complex molecules.

Investigating Reaction Mechanisms: Its relatively simple structure facilitates the study of reaction mechanisms, such as those in enzymatic and chemical oxidation. For example, 3-nitro-2-butanol has been used to investigate the oxidation mechanisms of ketoximes in liver microsomes and is a substrate for the nitroalkane oxidase enzyme, aiding in the elucidation of biochemical pathways. chemdad.comoup.com

Prototypical β-Nitro Alcohol: It serves as a representative example of a β-nitro alcohol, allowing researchers to study the characteristic reactions of this functional group, including dehydration to nitroalkenes and reduction to amino alcohols. tcichemicals.comchemistry-reaction.com

In essence, this compound acts as a chemical probe. Its formation and subsequent reactions provide a clear and measurable system for testing new synthetic methodologies, understanding the subtleties of stereocontrol, and exploring the fundamental reactivity patterns that define nitronate chemistry.

Structure

3D Structure

Properties

CAS No. |

85060-01-1 |

|---|---|

Molecular Formula |

C4H8NO3- |

Molecular Weight |

118.11 g/mol |

IUPAC Name |

3-nitrobutan-2-olate |

InChI |

InChI=1S/C4H8NO3/c1-3(4(2)6)5(7)8/h3-4H,1-2H3/q-1 |

InChI Key |

OXZAGPNRQUBQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 Nitro 2 Butanol Nitronate

Electronic Structure and Reactivity Modulations

The electronic distribution and orbital interactions within 3-Nitro-2-butanol (B147359) nitronate are key to its reactivity. The nitronate group, in particular, governs the molecule's behavior as a nucleophile and its participation in various chemical transformations.

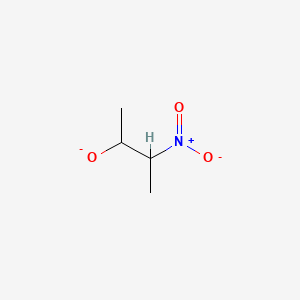

The nitronate functional group is best described as a resonance hybrid. The negative charge is delocalized across the carbon and the two oxygen atoms of the nitro group. This delocalization stabilizes the anion and influences its reactivity.

The principal resonance structures for the nitronate moiety are depicted as follows:

Structure A: The negative charge resides on the carbon atom adjacent to the nitrogen.

Structure B: A double bond exists between the carbon and nitrogen, with the negative charge on one of the oxygen atoms.

Structure C: A double bond exists between the carbon and nitrogen, with the negative charge on the other oxygen atom.

Illustrative Data Table 1: Calculated Partial Charges on Key Atoms of the Nitronate Moiety

| Atom | Partial Charge (a.u.) |

| Cα (Carbanion) | -0.45 |

| N | +0.30 |

| O1 | -0.75 |

| O2 | -0.75 |

Note: This data is illustrative and represents typical values obtained from DFT calculations on analogous nitronate systems.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

For 3-Nitro-2-butanol nitronate, the HOMO is expected to be localized primarily on the nitronate moiety, specifically on the p-orbitals of the carbanionic carbon and the oxygen atoms. This high-energy, electron-rich orbital indicates that the nitronate will act as a nucleophile, readily reacting with electrophiles.

Conversely, the LUMO is likely to be associated with the σ* orbitals of the C-N or N-O bonds. Reactions with nucleophiles would involve the interaction with these low-energy, unoccupied orbitals. Computational studies on related systems, such as those involved in cycloaddition reactions, often use FMO analysis to explain observed regioselectivity and stereoselectivity. mdpi.com

Illustrative Data Table 2: Frontier Orbital Energies for a Model Nitronate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -2.5 | Localized on the nitronate group, indicating nucleophilic character. |

| LUMO | +1.8 | Associated with antibonding orbitals, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 | A smaller gap suggests higher reactivity. |

Note: These energy values are illustrative and represent a typical profile for a reactive nitronate species.

Stereochemical Landscapes and Conformational Dynamics

The stereochemistry of this compound is complex, with multiple stereocenters and the potential for dynamic stereochemical processes.

The carbanionic carbon of the nitronate is sp²-hybridized due to resonance, leading to a planar or near-planar geometry. However, if this carbon were to become transiently sp³-hybridized, it would be a stereocenter. The energy barrier to pyramidal inversion (the flipping of the lone pair from one side of the plane to the other) determines the stereochemical stability of this center.

If the substituents on the carbanionic carbon are different, this center is chiral. The stability of a chiral carbanion is often low, with rapid inversion leading to racemization. Computational studies can estimate the energy barrier for this inversion. In the context of enantioselective reactions, understanding and controlling this inversion is critical. nih.gov

Illustrative Data Table 3: Calculated Energy Barrier for Pyramidal Inversion

| Parameter | Value |

| Inversion Barrier (kcal/mol) | 5 - 10 |

Note: This is an estimated range for a non-stabilized carbanion. Resonance in the nitronate would favor a planar geometry, making true pyramidal inversion less relevant than rotational barriers around the C-N bond.

Computational modeling is instrumental in predicting the stereochemical outcome of reactions involving nitronates. For instance, in reactions like the Michael addition or aldol-type reactions, the facial selectivity of the incoming electrophile is determined by the steric and electronic environment around the nitronate.

By modeling the transition states of the possible reaction pathways (e.g., syn vs. anti attack), the relative activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major product, which can then be compared with experimental results. nih.gov This approach has been successfully used to understand the stereoselectivity in various reactions involving nitronates. bohrium.com

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods, particularly DFT, are used to map out the complete energy profile of a reaction. This includes identifying reactants, intermediates, transition states, and products. For reactions involving this compound, such studies can provide a detailed, step-by-step understanding of the reaction mechanism.

For example, in a potential intramolecular cycloaddition, computational analysis could distinguish between a concerted or a stepwise mechanism by searching for the corresponding transition states and intermediates. The bonding evolution theory, which analyzes the changes in electron density along a reaction coordinate, can further clarify the nature of bond formation and cleavage during the reaction. mdpi.com These computational approaches are vital for rationalizing experimental observations and for designing new, more efficient synthetic routes. rsc.org

Density Functional Theory (DFT) in Reaction Pathway Mapping

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating the mechanisms of complex organic reactions. nih.gov By calculating the electronic structure and energy of molecules, DFT allows researchers to map potential energy surfaces, identify transition states, and determine the thermodynamic and kinetic feasibility of various reaction pathways. acs.org For a species like this compound, DFT is instrumental in exploring its formation and subsequent reactions, such as alkylations, cycloadditions, or decomposition.

DFT calculations, using functionals like B3LYP or M06-2X, can accurately predict the geometries of reactants, intermediates, transition states, and products. rsc.org This allows for the construction of a detailed reaction coordinate, which maps the lowest energy path from reactants to products. Key parameters derived from these calculations include activation energies (ΔE‡) and reaction energies (ΔrE), which are crucial for understanding reaction rates and equilibria. rsc.org

For instance, in the study of nitronate reactivity, DFT is employed to model processes like the [4+2] and [3+2] cycloaddition reactions where nitronate intermediates are formed. nih.govacs.org These studies calculate the energy barriers for different regio- and stereoisomeric pathways, explaining the selectivities observed in experiments. nih.govacs.org While specific DFT studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the literature, the principles are directly applicable. The performance of various DFT functionals has been assessed for reactions involving simple nitronates, providing a benchmark for future investigations into more complex systems like the this compound. rsc.org

Table 1: Representative Energetic Data from DFT Calculations for a Generic Nitronate Reaction

This interactive table illustrates the typical energetic parameters obtained from DFT calculations for competing reaction pathways. The values are hypothetical and serve to demonstrate the type of data generated in DFT studies to predict reaction outcomes.

| Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (ΔE‡) (kcal/mol) | Product Energy (ΔrE) (kcal/mol) | Predicted Outcome |

| Path A (Exo) | -5.2 | 20.5 | -15.8 | Kinetically and Thermodynamically Favorable |

| Path B (Endo) | -4.8 | 25.1 | -14.2 | Kinetically Disfavored |

Note: Energies are relative to separated reactants. Lower activation energy (ΔE‡) indicates a faster reaction, while a more negative reaction energy (ΔrE) indicates a more stable product.

Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) in Mechanistic Analysis

While DFT provides the energetic landscape of a reaction, Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) offer a more profound understanding of the underlying chemical processes by analyzing the changes in electron density throughout the reaction. nih.govrsc.org

Molecular Electron Density Theory (MEDT) posits that the electron density distribution, rather than molecular orbitals, governs chemical reactivity. nih.govrsc.org Within this framework, the analysis of the Electron Localization Function (ELF) provides a detailed picture of bonding, lone pairs, and electron delocalization in a molecule. nih.govmdpi.com For this compound, an MEDT study would analyze its ELF to characterize its nucleophilic and dipolar character, predicting how it will interact with various electrophiles or dipolarophiles. nih.gov This approach has been successfully applied to understand the reactivity of various nitronates in cycloaddition reactions, classifying them and predicting their behavior without relying on traditional frontier molecular orbital (FMO) analysis. nih.govnih.gov

Bonding Evolution Theory (BET) provides a dynamic perspective of the chemical reaction, describing the precise sequence of bond formation and cleavage. rsc.orgrsc.org By analyzing the topology of the ELF along the reaction coordinate, BET divides the reaction into a series of structural stability domains (SSDs), each corresponding to a distinct phase in the transformation of the electronic structure. researchgate.net This detailed analysis reveals whether a reaction is truly concerted or if it occurs in a stepwise manner, even if no intermediate is energetically detectable. nih.govrsc.org For a reaction involving this compound, BET could elucidate the exact mechanism of, for example, a [3+2] cycloaddition. It would show the order in which the new single bonds are formed and how the electron density reorganizes from the nitronate and the reacting partner into the new cyclic product. nih.govrsc.org This method has been used to show that many cycloadditions involving nitronates proceed through non-concerted, two-stage one-step mechanisms. nih.gov

Table 2: Conceptual Phases of a [3+2] Cycloaddition Reaction as Analyzed by Bonding Evolution Theory (BET)

This table outlines the conceptual sequence of events during a cycloaddition reaction involving a nitronate, as would be revealed by a BET analysis.

| Phase | Description of Electron Density Reorganization | Chemical Interpretation |

| I | Reactants approach; slight polarization of electron density. | Formation of a molecular complex. |

| II | Depopulation of C=C and C=N bonding basins begins. | Initial electronic demand for the reaction. |

| III | Formation of a pseudoradical center on a carbon atom. | First significant electronic change towards the new bond. |

| IV | Creation of a new C-O disynaptic basin (bonding region). | Formation of the first single bond. |

| V | Formation of a second pseudoradical center. | Electronic rearrangement in preparation for the second bond. |

| VI | Creation of a new C-C disynaptic basin. | Formation of the second single bond. |

| VII | Reorganization of electron density in the newly formed ring. | Stabilization of the final product structure. |

Together, MEDT and BET provide a powerful, modern framework for the detailed mechanistic investigation of complex organic molecules like this compound, moving beyond static pictures of reactants and products to a dynamic understanding of the bonding changes that constitute a chemical reaction. nih.govresearchgate.net

Advanced Synthetic Methodologies and Reactivity Profiles of 3 Nitro 2 Butanol Nitronate

Strategies for Nitronate Generation and in situ Formation

The formation of the nitronate anion from 3-Nitro-2-butanol (B147359) is a critical step that unlocks its nucleophilic potential. This transformation is typically achieved through deprotonation of the α-carbon, a process influenced by the choice of base and solvent.

Deprotonation Approaches and Optimization of Base and Solvent Systems

The generation of the 3-Nitro-2-butanol nitronate is accomplished by the deprotonation of the carbon atom alpha to the nitro group. This process is reversible and the position of the equilibrium is dependent on the pKa of the nitroalkane and the base employed. Most nitroalkanes exhibit pKa values around 17 in DMSO. wikipedia.org

A variety of bases can be utilized for this purpose, ranging from alkali hydroxides (e.g., NaOH) and alkoxides to amines. chemistry-reaction.com The selection of the base is crucial; a sufficiently strong base is required to deprotonate the nitroalkane effectively. wikipedia.org For instance, in the context of the Henry (nitroaldol) reaction, base catalysts are essential to form the nucleophilic nitronate ion.

The solvent system also plays a significant role in the efficiency of nitronate formation and subsequent reactions. Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the efficiency of reactions involving nitronates. Furthermore, solvent-free conditions using a heterogeneous catalyst like potassium carbonate have been shown to be effective for promoting reactions involving nitronates, offering an environmentally benign alternative. wiley.com

| Base | Solvent | Typical Application | Reference |

| Sodium Hydroxide (NaOH) | Water, Alcohols | Henry Reaction | |

| Potassium Carbonate (K2CO3) | Solvent-free, CH2Cl2 | Henry & Michael Reactions | wiley.com |

| Amines | Various | Henry Reaction | |

| Tetraalkylammonium Hydroxides | - | Nitro-Mannich Reaction | core.ac.uk |

Precursor Design and Derivatization for Nitronate Formation

The direct synthesis of 3-Nitro-2-butanol is commonly achieved through the Henry (nitroaldol) reaction between nitroethane and acetaldehyde. This reaction, catalyzed by a base, directly yields the target nitro alcohol. The efficiency of this synthesis can be optimized by using polar aprotic solvents and anhydrous conditions.

An alternative to the direct deprotonation of the nitroalkane involves the use of silyl (B83357) nitronates. These precursors can be prepared and subsequently activated, for instance, by a chiral ammonium (B1175870) bifluoride catalyst, to participate in reactions like the highly enantioselective Michael addition to α,β-unsaturated aldehydes. acs.org This approach provides access to optically active products and their enol silyl ether derivatives, which are valuable synthetic intermediates. acs.org

Nucleophilic Reactivity of the α-Carbon in this compound

Once formed, the nitronate of 3-Nitro-2-butanol acts as a potent carbon nucleophile, with the negative charge localized on the α-carbon. This nucleophilicity is harnessed in several key carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction Variants with Aldehyde and Ketone Electrophiles

The Henry reaction is a cornerstone of nitroalkane chemistry, involving the addition of a nitronate to a carbonyl compound. chemistry-reaction.com The nitronate of 3-Nitro-2-butanol can, in principle, react with other aldehydes or ketones. This reaction is reversible, a phenomenon known as the retro-Henry reaction. wikipedia.org

A notable variation is the "double Henry reaction," which can occur if the initial product still contains an acidic proton and reacts further. This is more common with formaldehyde, leading to the formation of 2-nitro-1,3-diols. chemistry-reaction.com While 3-Nitro-2-butanol itself is a product of a Henry reaction, it has also been utilized as a substrate in subsequent transformations, such as the nitro-Mannich reaction. core.ac.uk

The products of the Henry reaction, β-nitro alcohols, are synthetically valuable. They can be readily converted into other functional groups, including nitroalkenes through dehydration, α-nitro ketones via oxidation, and β-amino alcohols through reduction of the nitro group. wikipedia.orgchemistry-reaction.com

| Electrophile | Reaction Type | Product Class | Reference |

| Aldehydes | Henry Reaction | β-Nitro Alcohols | wikipedia.orgchemistry-reaction.com |

| Ketones | Henry Reaction | β-Nitro Alcohols | wikipedia.org |

Michael Addition Chemistries with α,β-Unsaturated Systems

The nitronate of 3-Nitro-2-butanol is also a competent nucleophile in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. wikipedia.orgchemeurope.com This reaction is a powerful method for the formation of C-C bonds and results in products with a 1,5-dioxygenated pattern when α,β-unsaturated carbonyls are used. wikipedia.org

The reaction proceeds via the nucleophilic attack of the nitronate carbanion on the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com The resulting enolate is then protonated to yield the final adduct. wikipedia.org The choice of base and reaction conditions can be optimized to favor the Michael addition. For example, potassium carbonate has been effectively used as a catalyst for Michael additions of nitroalkanes under solvent-free conditions, affording polyfunctionalized nitro derivatives in good to excellent yields. wiley.com

The regioselectivity of the Michael addition is a key consideration. Generally, the reaction proceeds via 1,4-addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated system. chemeurope.com This is often rationalized by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net

However, instances of "contra-Michael" or α-addition have been reported, where the nucleophile attacks the α-carbon. researchgate.net The regioselectivity can be influenced by several factors, including the nature of the nucleophile, the electrophile, the catalyst, and the reaction conditions. wikipedia.orgresearchgate.net For example, the use of specific phosphine (B1218219) bases or palladium catalysts has been shown to reverse the typical regioselectivity, favoring α-addition. researchgate.net Theoretical studies have been conducted to understand the mechanistic underpinnings of this regiochemical control. researchgate.net In the context of nitronates, the reaction is generally dominated by orbital considerations, leading to the thermodynamically favored 1,4-adduct. wikipedia.org

Influence of Metal Cations and Alkylating Reagents on Selectivity

Nitronates, the conjugate bases of nitroalkanes like 3-nitro-2-butanol, are ambident nucleophiles, possessing two reactive sites: the α-carbon and the oxygen atoms of the nitro group. The regioselectivity of their alkylation reactions (C-alkylation vs. O-alkylation) is a classic problem in organic chemistry and is profoundly influenced by the nature of the metal counter-ion, the alkylating agent, and the reaction conditions.

Historically, the alkylation of simple nitronate anions with most alkyl halides predominantly yields O-alkylation products, which often decompose to carbonyl compounds, limiting the synthetic utility for creating C-C bonds. nih.gov However, careful selection of reaction parameters can steer the reaction towards the desired C-alkylation.

Metal Cations: The choice of the metal cation associated with the nitronate can significantly alter the reaction's outcome. The cation's size and Lewis acidity affect the aggregation state of the nitronate salt and the degree of ion pairing. researchgate.net In general, more dissociating conditions (e.g., using sodium or potassium salts in polar aprotic solvents) tend to favor O-alkylation at the more electronegative oxygen atom. Conversely, more tightly associated ion pairs, such as those formed with lithium or magnesium, can increase the proportion of C-alkylation. Research has shown that specific cations can have a pronounced effect; for instance, in the alkylation of a complex molecule with multiple nucleophilic sites, the Ca²⁺ cation provided the highest yield and best selectivity for the desired product. researchgate.net To overcome the propensity for O-alkylation, strategies such as forming nitronate dianions at very low temperatures (-90 °C) have been developed, though these methods have practical limitations. nih.gov

Alkylating Reagents: The principle of Hard and Soft Acids and Bases (HSAB) is a useful guide for predicting selectivity. The oxygen atom of the nitronate is a "hard" nucleophilic center, while the α-carbon is a "soft" center.

Hard electrophiles (e.g., alkyl sulfates, triethyloxonium (B8711484) tetrafluoroborate) preferentially react at the hard oxygen center, leading to O-alkylation.

Soft electrophiles are more likely to react at the soft carbon center. However, common alkyl halides often still favor O-alkylation. nih.gov

A significant breakthrough in achieving selective C-alkylation involves changing the reaction mechanism. Copper-catalyzed systems have been developed that facilitate the benzylation of nitroalkanes. nih.gov These reactions are believed to proceed through a single-electron transfer (SET) pathway, which circumvents the conventional polar mechanism and overwhelmingly favors the formation of the C-alkylated product. nih.gov This method is general for various benzyl (B1604629) bromides and both primary and secondary nitroalkanes. nih.gov

| Factor | Condition | Favored Product | Rationale |

|---|---|---|---|

| Metal Cation | Dissociated Ions (e.g., Na⁺, K⁺ in polar solvent) | O-Alkylation | Reaction occurs at the more electronegative oxygen atom (free nitronate). researchgate.net |

| Associated Ion Pairs (e.g., Li⁺, Mg²⁺, Ca²⁺) | C-Alkylation | Cation coordination shields the oxygen atoms, enhancing the nucleophilicity of the α-carbon. researchgate.net | |

| Alkylating Reagent | Hard Electrophiles (e.g., Alkyl Sulfates) | O-Alkylation | Hard-hard interaction according to HSAB theory. |

| Soft Electrophiles (with Cu(I) catalyst) | C-Alkylation | Reaction proceeds via a single-electron transfer (SET) and radical-anion coupling mechanism. nih.gov |

Nitro-Mannich Reactions and Asymmetric Catalysis

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming transformation that involves the addition of a nitronate, such as that derived from 3-nitro-2-butanol, to an imine. wikipedia.org This reaction produces β-nitroamines, which are highly valuable synthetic intermediates. wikipedia.orgnih.gov These products can be readily transformed into other crucial functional groups, such as 1,2-diamines (by reduction of the nitro group) or β-amino carbonyl compounds. wikipedia.org While the reaction has been known for over a century, significant interest surged with the development of stereoselective variants. wikipedia.orgcore.ac.uk

Diastereoselective and Enantioselective Approaches to β-Nitroamines

The creation of β-nitroamines via the nitro-Mannich reaction can generate up to two new stereocenters, making the control of both relative (diastereo-) and absolute (enantio-) stereochemistry a critical goal. Early methods often resulted in poor selectivity. core.ac.uk The first acyclic diastereoselective nitro-Mannich reactions were reported in 1998, using pre-formed nitronate ions generated with strong bases like n-butyllithium, which gave good yields and moderate to good diastereoselectivities. wikipedia.org

The development of asymmetric catalysis has revolutionized this field, enabling access to enantiomerically enriched β-nitroamines. nih.gov These methods often rely on chiral catalysts that can coordinate to both the nitronate and the imine, organizing the transition state to favor the formation of one specific stereoisomer. Depending on the catalyst system, it is possible to selectively generate either syn- or anti-β-nitroamines. wikipedia.orgresearchgate.net For example, many organocatalytic methods favor the anti-diastereomer, whereas certain heterobimetallic catalysts, such as a Cu/Sm system developed by Shibasaki, are notably effective in producing syn-β-nitroamines with high diastereo- and enantioselectivity. wikipedia.orgresearchgate.net

Development of Organocatalytic and Metal-Catalyzed Systems

A wide array of catalytic systems have been developed to achieve high selectivity in the nitro-Mannich reaction. core.ac.uk These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Catalyzed Systems: The first metal-catalyzed asymmetric nitro-Mannich reaction was reported in 1999 by Shibasaki's group. ucl.ac.uk Since then, various metals have been employed.

Heterobimetallic Catalysts: Lanthanide-based heterobimetallic complexes, particularly those combining a lanthanide (like Sm) and a transition metal (like Cu), have proven highly successful. These systems can reliably provide syn-β-nitroamines in high yields and enantioselectivities. wikipedia.orgresearchgate.net

Copper Catalysts: Chiral copper(II)-BOX (bis(oxazoline)) complexes are effective catalysts, often favoring the formation of anti-β-nitroamines. wikipedia.org Feng and coworkers developed a system using a chiral N-oxide ligand with CuOTf that efficiently catalyzes the reaction between nitromethane (B149229) and N-sulfonyl imines. wikipedia.org

Nickel Catalysts: Recent work has shown that nickel-catalyzed systems can be used for the asymmetric C-alkylation of nitroalkanes to produce β-nitroamides, a related transformation. nih.gov

Organocatalytic Systems: Organocatalysis, which uses small, chiral organic molecules to induce asymmetry, has emerged as a powerful alternative to metal catalysis. ucl.ac.uk

Thioureas: Chiral bifunctional thioureas are among the most successful organocatalysts for the nitro-Mannich reaction. nih.gov They operate through hydrogen bonding, with the thiourea (B124793) moiety activating the imine while a basic group on the catalyst (e.g., a tertiary amine) deprotonates the nitroalkane to form the nitronate. nih.govacs.org This dual activation brings the reactants together in a chiral environment, controlling the stereochemical outcome.

Cinchona Alkaloids: Quinine and quinidine (B1679956) derivatives, particularly those modified to act as phase-transfer catalysts or hydrogen-bond donors, are highly effective. acs.org They can catalyze the addition of nitroalkanes to N-Boc-imines to afford β-nitroamines with high efficiency and enantioselectivity. nih.govacs.org

Iminophosphoranes: Novel catalysts incorporating a triaryliminophosphorane as a Brønsted basic unit have been developed for the enantioselective nitro-Mannich reaction of nitromethane with ketone-derived imines, allowing for the construction of quaternary carbon centers. acs.org

Electrophilic Reactivity and Umpolung Strategies

The conventional reactivity of a nitronate anion involves its α-carbon acting as a nucleophile. acs.org However, under specific conditions, a reversal of this polarity, known as "umpolung," can be achieved, making the α-carbon electrophilic. frontiersin.orgethz.ch This strategy dramatically expands the synthetic utility of nitro compounds by allowing them to react with nucleophiles. nih.gov

This umpolung reactivity is achieved by activating the nitronate or its tautomeric aci-nitro form. frontiersin.orgnih.gov Protonation of the nitronate with strong Brønsted acids (like triflic acid) or activation with strong Lewis acids can generate a highly electrophilic species, sometimes postulated as a diprotonated nitronic acid, which is susceptible to attack by various C-, N-, and S-nucleophiles. frontiersin.orgfrontiersin.org

A key strategy involves the in-situ silylation of a nitronate. For example, cyclic nitronates can react with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBSOTf) to generate a highly reactive silylated intermediate. nih.govfrontiersin.org This intermediate readily undergoes highly diastereoselective α-alkylation with carbon nucleophiles such as silyl enol ethers, enamines, and allylstannanes, demonstrating a clear reversal of the nitronate's normal reactivity. acs.orgnih.gov

Cycloaddition Reactions and Advanced Heterocycle Synthesis

Nitronates are classified as 1,3-dipoles, featuring a positive charge on the nitrogen and a negative charge distributed between the α-carbon and the oxygen atoms. acs.org This electronic structure allows them to participate in 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. wiley.comresearchgate.net These reactions are highly valuable due to their efficiency and stereoselectivity in creating complex molecular architectures found in many biologically active compounds. wiley.com

[3+2] Dipolar Cycloadditions Involving Nitronates

The most common cycloaddition involving nitronates is the [3+2] dipolar cycloaddition with a dipolarophile, typically an alkene or alkyne. This reaction leads to the formation of isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives, respectively. While nitrones are more famously used in these reactions, nitronates are also competent 1,3-dipoles. wiley.comwiley.com

The reaction involves the concerted or stepwise union of the three-atom nitronate system (O-N-C) with the two-atom π-system of the dipolarophile. The development of catalytic, enantioselective versions of these reactions is a significant area of research. nih.gov For instance, chiral copper(II) complexes have been used to catalyze the asymmetric [3+2] cycloaddition of α-keto ester enolates with nitrile oxides, a related 1,3-dipole, highlighting the potential for metal catalysis to control the stereochemistry of such transformations. nih.gov The use of nitronates in these cycloadditions provides a direct route to highly functionalized five-membered nitrogen- and oxygen-containing heterocycles, which are versatile building blocks for further synthetic elaboration. wiley.com

Formal [4+2], [3+3], and Other Annulation Approaches to Cyclic Nitronates

While this compound is an acyclic structure, the broader class of cyclic nitronates, which are key intermediates in complex synthesis, are readily accessed through various annulation strategies. These methods are crucial for constructing heterocyclic frameworks.

Formal [4+2] Annulation: Six-membered cyclic nitronates, specifically 5,6-dihydro-4H-1,2-oxazine N-oxides, are commonly synthesized via a formal [4+2] cycloaddition. mdpi.com This reaction typically involves the cycloaddition of a conjugated nitroalkene with an olefin. mdpi.com These cyclic nitronates serve as versatile precursors for further transformations. mdpi.comnih.gov For example, the reaction of nitroalkenes with simple vinyl ethers can assemble the 1,2-oxazine-N-oxide core, which can then be used in the synthesis of complex molecules like pharmaceutical inhibitors. nih.gov Lewis acids such as tin(IV) chloride (SnCl₄) can effectively induce [4+2] cycloadditions between nitroalkenes and cycloalkenes to produce these nitronate structures. colab.ws

Formal [3+3] Annulation: The [3+3] annulation represents a powerful method for expanding the ring systems of existing cyclic nitronates. A notable example is the rhodium(II)-catalyzed reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides with vinyl diazoacetates. nih.gov This process yields bicyclic unsaturated nitroso acetals, which are complex 4a,5,6,7-tetrahydro-2H- Current time information in Bangalore, IN.numberanalytics.comoxazino[2,3-b] Current time information in Bangalore, IN.numberanalytics.comoxazines. nih.gov The reaction proceeds with high diastereoselectivity, and optimizing conditions often points to the use of Rh(II) octanoate (B1194180) in THF at room temperature. mdpi.comnih.gov These resulting bicyclic structures can undergo further transformations, such as a base-promoted ring contraction to form pyrrole-annulated oxazine (B8389632) derivatives. mdpi.com

The table below summarizes representative examples of the [3+3] annulation of cyclic nitronates with vinyl diazoacetates.

Table 1: [3+3] Annulation of Cyclic Nitronates with Vinyl Diazoacetates

| Entry | Nitronate | Diazo Compound | Catalyst | Product Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| 1 | Phenyl-substituted | Ethyl vinyl diazoacetate | Rh₂(Oct)₄ | Good | Excellent |

| 2 | Camphene-derived | Methyl vinyl diazoacetate | Rh₂(Oct)₄ | Moderate | Excellent |

| 3 | 3-Methyl-substituted | t-Butyl vinyl diazoacetate | Rh₂(Oct)₄ | Moderate | Excellent |

Data derived from studies on rhodium-catalyzed [3+3] annulations. mdpi.com

Sigmatropic Rearrangement Pathways Involving Nitronate Intermediates

Nitronates are key intermediates in certain sigmatropic rearrangements, which are valuable for creating specific stereochemical outcomes and complex carbon skeletons. The numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, in particular, is a well-documented pathway.

In a sequence often initiated by a hetero-Diels-Alder reaction, a nitroalkene and a diene can form a cyclic nitronate. conicet.gov.ar This nitronate intermediate can then undergo a thermally induced numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to yield a γ,δ-unsaturated nitro compound. conicet.gov.arbeilstein-journals.org This process is analogous to the classic Claisen rearrangement. beilstein-journals.org

Research involving sugar-derived nitroalkenes and cyclopentadiene (B3395910) has shown that stable, enantiomerically pure cyclic nitronates can be isolated. conicet.gov.arbohrium.com When heated, these nitronates quantitatively rearrange to the corresponding Diels-Alder cycloadducts. conicet.gov.arbohrium.com The stability of the intermediate nitronate and the conditions required for the rearrangement can be influenced by substituents and solvent polarity. conicet.gov.arbeilstein-journals.org In some cases, the rearrangement can be catalyzed by Lewis acids, although this may also proceed through a stepwise zwitterionic mechanism rather than a concerted sigmatropic shift. beilstein-journals.org

Table 2: Thermal numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement of Cyclic Nitronates

| Nitronate Precursor | Rearrangement Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Adduct of β-nitrostyrene and (E)-3-methyl-1,3-pentadiene | 90–100 °C, 1 hour (in DMF) | 4-Nitrocyclohexene derivative | 74% | beilstein-journals.org |

Transformations of the Nitro Group within the Nitronate Framework

Once formed, the nitronate of 3-nitro-2-butanol can undergo several crucial transformations of its nitro group, primarily to yield carbonyls or amines.

Nef Reaction Mechanisms and Modern Variants for Carbonyl Formation

The Nef reaction is a cornerstone transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. numberanalytics.comwikipedia.org The reaction proceeds via the formation of a nitronate salt, making it directly applicable to this compound. organic-chemistry.org

Acid-Catalyzed Hydrolysis of Nitronate Salts

The classical Nef reaction involves the hydrolysis of a pre-formed nitronate salt under strong acidic conditions (pH < 1). wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of the nitronate to form a nitronic acid. wikipedia.orgyoutube.com A second protonation yields an iminium ion, which is highly electrophilic. youtube.com This intermediate is then attacked by water. wikipedia.org Subsequent proton transfer and elimination of hyponitrous acid (which decomposes to N₂O and water) generates the final carbonyl compound. wikipedia.org For this compound, this reaction would yield 3-nitro-2-butanone. It is crucial to maintain strong acid conditions to avoid the formation of side products like oximes. organic-chemistry.org

Oxidative and Reductive Cleavage Strategies (e.g., Oxygen-Mediated Nef Reactions)

To circumvent the often harsh conditions of the classical Nef reaction, numerous modern variants have been developed. These can be broadly categorized as oxidative or reductive methods. numberanalytics.comorganic-chemistry.org

Oxidative Nef Reactions: These methods employ oxidizing agents to convert the nitronate to a carbonyl compound. numberanalytics.com A variety of oxidants have been successfully used, including potassium permanganate (B83412) (KMnO₄), ozone, and Oxone®. numberanalytics.comwikipedia.orgorganic-chemistry.org For instance, the procedure using Oxone® (potassium peroxymonosulfate) is considered mechanistically interesting and effective. organic-chemistry.org Oxygen-mediated variants often require a metal catalyst to facilitate the conversion. nii.ac.jp

Reductive Nef Reactions: Reductive methods typically involve metal salts like titanium(III) chloride (TiCl₃) or vanadium(III) chloride. numberanalytics.comnii.ac.jp These reagents reduce the N-O bond, leading to an imine intermediate which is then hydrolyzed in situ to the carbonyl compound. organic-chemistry.org

Table 3: Selected Modern Variants of the Nef Reaction

| Method | Reagent(s) | Substrate Type | Product | Key Feature |

|---|---|---|---|---|

| Oxidative | KMnO₄, Oxone®, O₃ | Secondary Nitroalkane | Ketone | Avoids strongly acidic conditions numberanalytics.comorganic-chemistry.org |

| Reductive | TiCl₃, VCl₃ | Secondary Nitroalkane | Ketone | Mild conditions, leads to hydrolyzable oxime/imine intermediate numberanalytics.comorganic-chemistry.orgnii.ac.jp |

Reductions to Amines and Selective Denitration Processes

Beyond conversion to carbonyls, the nitro group of a nitronate can be reduced to an amine or completely removed (denitration).

Reductions to Amines: The reduction of a nitro group to a primary amine is a fundamental transformation. For aliphatic nitro compounds like 3-nitro-2-butanol, common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel). commonorganicchemistry.com A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild, metal-free method for reducing both aliphatic and aromatic nitro compounds with broad functional group tolerance. organic-chemistry.org Electrochemical methods have also been developed for the reduction of related nitrones to amines, offering a reagent-free approach. rsc.orgnih.gov The reduction of this compound would yield 3-amino-2-butanol, a valuable amino alcohol building block.

Selective Denitration Processes: Denitration involves the complete removal of the nitro group, replacing it with a hydrogen atom. While classical methods often involve harsh conditions, modern protocols offer milder alternatives. researchgate.net Reductive denitration can be achieved using reagents like tributyltin hydride (Bu₃SnH) in radical-based reactions. acs.org More recently, photocatalytic methods have emerged that can generate an alkyl radical from the nitroalkane, which is subsequently converted to the alkane. chemrxiv.org For aromatic systems, palladium-catalyzed reductive denitration using a mild reducing agent like 2-propanol has been developed, offering a direct conversion that avoids the typical multi-step reduction-diazotization-reduction sequence. acs.org

Stereocontrol and Regiocontrol in 3 Nitro 2 Butanol Nitronate Chemistry

Control of C-Alkylation versus O-Alkylation Selectivity

The alkylation of nitronate anions, including that derived from 3-nitro-2-butanol (B147359), presents a classic case of C- versus O-alkylation, a competition influenced by the nature of the electrophile and the reaction conditions. Historically, the alkylation of nitronate anions with many alkyl halides has predominantly resulted in O-alkylation, leading to the formation of nitronic esters which can subsequently decompose to carbonyl compounds. nih.gov This outcome is attributed to the high electronegativity of the oxygen atoms in the nitronate group.

However, achieving C-alkylation is often the primary synthetic goal. Research has shown that the use of specific electrophiles and catalytic systems can steer the reaction towards the desired C-alkylated product. For instance, ortho- or para-nitrobenzyl chloride electrophiles have been found to react preferentially at the carbon atom of nitronate anions. nih.gov

Modern strategies to favor C-alkylation often involve radical pathways. The use of a copper(I) catalyst, for example, can promote the C-benzylation of nitroalkanes with benzyl (B1604629) bromides through a proposed thermal redox mechanism involving single-electron transfer (SET) followed by a radical-anion coupling. nih.gov This approach has proven effective for a variety of nitroalkanes, offering a pathway to complex structures under mild conditions. nih.gov Similarly, photogenerated alkyl radicals have been shown to react with nitronate anions at the carbon atom. nih.gov

The principles of Hard and Soft Acid-Base (HSAB) theory can also provide a predictive framework. "Harder" electrophiles, such as triflates and chlorides, tend to favor O-alkylation, while "softer" electrophiles like iodides and bromides generally lead to a higher proportion of C-alkylation. reddit.com

Table 1: Factors Influencing C- vs. O-Alkylation of Nitronates

| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |

|---|---|---|---|

| Electrophile | Soft (e.g., alkyl iodides, bromides), Nitrobenzyl halides | Hard (e.g., alkyl triflates, chlorides) | HSAB principle: soft-soft and hard-hard interactions are favored. reddit.com |

| Reaction Mechanism | Radical pathways (e.g., Cu-catalyzed, photochemical) | SN2-type reactions with hard electrophiles | Radical-anion coupling is a viable pathway for C-C bond formation. nih.gov |

| Solvent | Polar aprotic solvents may enhance C-alkylation in some cases. | Solvent effects can be complex and substrate-dependent. | |

| Counter-ion | Less influential than electrophile and mechanism. |

Diastereoselective and Enantioselective Protonation of Nitronate Anions

The protonation of a nitronate anion, such as the one derived from 3-nitro-2-butanol, can regenerate the nitroalkane and, if a new stereocenter is formed or an existing one is influenced, stereoselectivity becomes a critical consideration. The stereochemical outcome of this protonation can be governed by either kinetic or thermodynamic control.

Under kinetic control, the proton is delivered to the most accessible face of the nitronate anion, often leading to the less thermodynamically stable diastereomer. acs.orgnih.gov The conformation of the nitronate anion at the moment of protonation is crucial in determining the stereochemical outcome. massey.ac.nz For instance, in the addition of nucleophiles to nitroalkenes, the subsequent protonation of the resulting nitronate intermediate determines the final diastereoselectivity. massey.ac.nz Studies have suggested that certain conformations of the nitronate anion are preferred, minimizing steric interactions and leading to a predictable stereochemical result upon protonation. massey.ac.nz

Thermodynamic control, achieved by allowing the system to equilibrate, will favor the formation of the most stable diastereomer of the nitroalkane. acs.orgnih.gov This often involves a reversible protonation-deprotonation sequence under conditions that permit isomerization to the thermodynamically preferred product.

Enantioselective protonation of prochiral nitronate anions is a more challenging endeavor, typically requiring the use of chiral proton sources or catalysts. While the direct enantioselective protonation of the 3-nitro-2-butanol nitronate is not extensively detailed in the provided context, the general principles of asymmetric protonation are well-established. Chiral acids, alcohols, or other proton donors, often in conjunction with a chiral catalyst, can create a chiral environment that differentiates between the two faces of the nitronate anion, leading to an excess of one enantiomer.

Stereochemical Outcomes in Intramolecular Cyclopropanation Reactions

Intramolecular cyclopropanation reactions involving nitro compounds often proceed through a nitronate intermediate. The stereochemistry of the resulting cyclopropane (B1198618) ring is a critical aspect of these transformations. Research into nonheme iron enzymes that catalyze the oxidative cyclization of 6-nitronorleucine to form diastereomeric cyclopropane products has provided mechanistic insights. nih.gov These studies suggest that the reaction is initiated by the deprotonation of the nitroalkane to form the nitronate. nih.gov

In a proposed mechanism, an iron(IV)-oxo species abstracts a hydrogen atom to generate a radical, which then undergoes intramolecular addition to the C=N double bond of the nitronate. nih.gov The stereochemical course of this cyclization is determined by the facial selectivity of the C-C bond formation. Different enzymes have been found to produce different diastereomers of the cyclopropane product, highlighting the role of the catalyst in controlling the stereoselectivity. nih.gov

In synthetic chemistry, the intramolecular Michael addition of an enolate to a nitro-olefin moiety can lead to a bicyclic intermediate that, upon expulsion of the nitro group, forms a cyclopropane ring. The stereoselectivity of these reactions is often high, with the substituent on the former nitro-olefin preferring a specific orientation relative to the rest of the molecule. cdnsciencepub.com

Strategies for Diastereoselective and Enantioselective Synthesis of 3-Nitro-2-butanol Derivatives

The synthesis of derivatives of 3-nitro-2-butanol with control over the stereochemistry at the C2 and C3 positions, as well as other stereocenters in more complex derivatives, relies on a variety of stereoselective reactions.

Diastereoselective Synthesis:

Nitro-Aldol (Henry) Reaction: The reaction between a nitroalkane and an aldehyde is a fundamental method for creating β-nitro alcohols. The diastereoselectivity of the Henry reaction can be influenced by the choice of base, solvent, and the nature of the reactants. For example, the reaction between lithium nitronates and aldehydes often proceeds through cyclic transition states, favoring the syn-nitroalcohol. researchgate.net In contrast, reactions with free nitronate anions tend to yield anti-nitroalcohols as the major product. researchgate.net

Nitro-Mannich Reaction: The addition of a nitroalkane to an imine provides a route to β-nitroamines, which are precursors to various 3-nitro-2-butanol derivatives. Diastereoselective versions of this reaction have been developed, allowing for the construction of specific stereoisomers. acs.orgnih.govcore.ac.uk

Conjugate Addition: The Michael addition of nucleophiles to nitroalkenes is another powerful tool. The diastereoselectivity can be controlled during the initial addition step or in the subsequent protonation of the nitronate intermediate. massey.ac.nzresearchgate.net

Enantioselective Synthesis:

The synthesis of enantiomerically enriched 3-nitro-2-butanol derivatives typically employs chiral catalysts or auxiliaries.

Asymmetric Henry and aza-Henry Reactions: The use of chiral catalysts, such as copper(II) complexes with chiral ligands or bifunctional organocatalysts, has enabled highly enantioselective Henry and aza-Henry reactions. researchgate.netnih.gov These catalysts create a chiral environment that directs the approach of the nucleophile to one face of the electrophile.

Asymmetric Conjugate Addition: Organocatalysts, including those derived from cinchona alkaloids or prolinol ethers, have been successfully used to catalyze the enantioselective conjugate addition of aldehydes or other nucleophiles to nitroolefins. rsc.orgacs.org

Enzymatic Reactions: Biocatalysis offers a highly selective approach. For instance, flavin-dependent 'ene'-reductases (EREDs) have been engineered to catalyze the asymmetric C-alkylation of nitronates with alkyl halides via a photoredox mechanism, producing tertiary nitroalkanes with high enantioselectivity. nih.gov

Table 2: Selected Enantioselective Methods for the Synthesis of Nitroalkane Derivatives

| Reaction Type | Catalyst/Method | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Aza-Henry Reaction | Chiral Thiourea (B124793) Catalysts | β-Nitroamines | >90% ee |

| Conjugate Addition | Quinine-derived Primary Amine/Benzoic Acid | Tetrahydro-6H-benzo[c]chromenes | up to 95% ee rsc.org |

| C-Alkylation | Engineered 'Ene'-Reductase (GkOYE-G7) | Tertiary Nitroalkanes | up to 92% ee (96:4 er) nih.gov |

| Henry Reaction | Chiral Copper(II) Complexes | β-Nitro Alcohols | up to 98% ee researchgate.net |

Enzymatic Transformations and Biocatalysis Involving 3 Nitro 2 Butanol Nitronate

Nitroalkane Oxidase Catalysis and Mechanism of Action

Nitroalkane oxidase (NAO) is a flavoprotein that catalyzes the oxidative denitrification of neutral nitroalkanes to their corresponding aldehydes or ketones, with the concurrent production of nitrite (B80452) and hydrogen peroxide. tandfonline.com The enzyme isolated from the fungus Fusarium oxysporum has been shown to catalyze the oxidation of 3-nitro-2-butanol (B147359). scientificlabs.comchemdad.com

The catalytic mechanism of NAO is initiated by the abstraction of the α-proton from the neutral nitroalkane substrate by an active site base, identified as an aspartate residue (Asp402 in F. oxysporum NAO). academie-sciences.frrcsb.org This deprotonation step is crucial as it forms the nucleophilic nitronate anion, in this case, 3-nitro-2-butanol nitronate, within the enzyme's active site. The presence of a key arginine residue is also essential for binding the substrate. tandfonline.com Once formed, the nitronate is oxidized by the FAD cofactor, leading to the formation of an intermediate that, upon reaction with molecular oxygen, yields the final products. For this compound, the oxidation product would be 3-nitro-2-butanone, along with nitrite and hydrogen peroxide. The enzyme shows broad substrate specificity, acting on various primary and secondary nitroalkanes. uniprot.org

Table 1: Substrate Specificity of Nitroalkane Oxidase from Fusarium oxysporum This table presents the Michaelis constant (Km) for various substrates, indicating the enzyme's affinity. A lower Km value signifies a higher affinity.

| Substrate | Km (mM) |

|---|---|

| Nitrocyclohexane | 0.9 |

| Nitroethane | 1.0 |

| 1-Nitropropane | 1.54 |

| 3-Nitro-2-pentanol | 3.1 |

| 2-Nitropropane | 7.4 |

Data sourced from UniProtKB P81134. uniprot.org

Nitronate Monooxygenase Systems: Substrate Specificity and Kinetic Characterization

Nitronate monooxygenases (NMOs) are another class of FMN-dependent enzymes that catalyze the oxidation of alkyl nitronates. researchgate.net Unlike NAOs, which prefer neutral nitroalkanes, NMOs are highly specific for the anionic nitronate form of the substrate. researchgate.netnih.gov These enzymes catalyze the oxidation of the nitronate to the corresponding carbonyl compound and nitrite, using molecular oxygen. researchgate.net

NMOs exhibit broad substrate specificity towards various alkyl nitronates, including both primary and secondary nitronates. uniprot.org The enzyme from Pseudomonas aeruginosa PAO1, for instance, is active on propionate-3-nitronate (P3N), its presumed physiological substrate, as well as other nitronates like ethylnitronate (B1234231) and propyl-2-nitronate. nih.govuniprot.org While direct kinetic data for this compound is not prominently documented, the enzyme's known activity on other secondary nitronates suggests it could be a potential, though perhaps less efficient, substrate.

Table 2: Steady-State Kinetic Parameters of Pseudomonas aeruginosa Nitronate Monooxygenase This table shows the kinetic parameters for various nitronate substrates, highlighting the enzyme's preference.

| Substrate | Kmapp (µM) | kcatapp (s-1) | kcatapp/Kmapp (M-1s-1) |

|---|---|---|---|

| Propionate-3-nitronate | 110 | 1300 | 12,000,000 |

| Ethylnitronate | 1200 | 1500 | 1,300,000 |

| Propyl-1-nitronate | 1300 | 1600 | 1,200,000 |

| Butyl-1-nitronate | 1400 | 1800 | 1,300,000 |

| Pentyl-1-nitronate | 1100 | 1600 | 1,500,000 |

| Propyl-2-nitronate | 12,000 | 1100 | 92,000 |

Data from studies on the enzyme from P. aeruginosa PAO1. nih.gov

A defining characteristic of the NMO catalytic mechanism is the formation of a stable anionic flavin semiquinone intermediate. researchgate.net The reaction is initiated by a single electron transfer from the nitronate substrate to the oxidized FMN cofactor within the active site. nih.gov This generates a substrate radical and the one-electron reduced anionic flavin semiquinone (FMN•-). This semiquinone species is remarkably stable and has been characterized spectroscopically. nih.gov Its reoxidation by molecular oxygen is a key step in the catalytic cycle, leading to the formation of the final products and regeneration of the oxidized FMN cofactor. NMO has become a model system for studying the role of anionic flavin semiquinones in oxidative catalysis. researchgate.net

The crystal structure of NMO from Pseudomonas aeruginosa has been solved, revealing a TIM barrel-fold characteristic of this enzyme class. rcsb.org The active site is designed to tightly, though non-covalently, bind the FMN cofactor. nih.gov Specific structural motifs have been identified that are conserved among Class I NMOs, which include enzymes from bacteria and fungi. rcsb.org These motifs are crucial for creating the precise environment required for binding the nitronate substrate and facilitating the electron transfer to the FMN cofactor. The active site architecture ensures the stabilization of the anionic flavin semiquinone intermediate, which is essential for the enzyme's catalytic function.

Iron-Mediated Oxidative Processes in Biocatalytic Contexts

Iron-containing enzymes, particularly the cytochrome P450 (CYP) superfamily, play a significant role in the metabolism of a vast array of compounds, including nitroalkanes. nih.govoptibrium.comtaconic.com These enzymes are heme-thiolate monooxygenases that utilize a high-valent iron-oxo species (formally FeO3+), known as Compound I, as the primary oxidizing agent. nih.govacs.org

The biotransformation of methylethyl ketoxime (MEKO) in liver microsomes provides direct evidence for the involvement of iron-mediated processes in reactions concerning 3-nitro-2-butanol. Studies have shown that the oxidation of MEKO, a process dependent on NADPH and cytochrome P450 enzymes, leads to the formation of butane-2-nitronate. oup.comoup.com This nitronate is then further metabolized to produce minor products, including two diastereoisomers of 3-nitro-2-butanol. oup.comoup.comnih.govechemi.com The formation of these nitroalcohols is catalyzed by CYPs, which hydroxylate the butane-2-nitronate intermediate. oup.com The requirement of NADPH and the induction of this metabolic pathway by known P450 inducers confirm the central role of these iron-containing enzymes. oup.comoup.com

Elucidation of Biotransformation Pathways and Novel Enzymatic Intermediates

The enzymatic formation of 3-nitro-2-butanol is best understood through the metabolic pathways of related compounds like MEKO. Research using liver microsomes from rats, mice, and humans has elucidated a key biotransformation pathway. oup.comoup.com

The proposed pathway begins with the oxidation of MEKO by cytochrome P450 enzymes to its corresponding nitronate, butane-2-nitronate. oup.com This nitronate serves as a crucial enzymatic intermediate. Subsequent experiments have demonstrated that the direct incubation of butane-2-nitronate with enzymatically competent liver microsomes also results in the formation of the two diastereomers of 3-nitro-2-butanol, confirming that the nitronate is a direct precursor. oup.com This hydroxylation step is also attributed to the action of cytochrome P450. Therefore, a significant biotransformation pathway involves the CYP-mediated oxidation of an oxime to a nitronate, followed by a CYP-mediated hydroxylation of the nitronate to form a nitroalcohol.

Table 3: Enzymatically Formed Metabolites from Methylethyl Ketoxime (MEKO) in Liver Microsomes This table summarizes the products identified following the incubation of MEKO with liver microsomes.

| Precursor | Identified Metabolites |

|---|---|

| Methylethyl Ketoxime (MEKO) | Butane-2-nitronate |

| Two diastereoisomers of 3-Nitro-2-butanol | |

| 2-Hydroxy-3-butanone oxime | |

| 2-Nitro-1-butanol |

Data compiled from studies on MEKO metabolism. oup.comoup.com

Advanced Characterization Methodologies for Nitronate Intermediates and Reaction Products

Spectroscopic Methodologies for Transient Species Detection and Analysis

Spectroscopic techniques are indispensable for observing and characterizing transient species like nitronates in real-time. These methods provide insights into the electronic and structural evolution of molecules during a chemical reaction.

Nitroalkanes that possess an α-hydrogen can exist in equilibrium with their nitronic acid tautomer, which can then deprotonate to form the nitronate ion. The detection of these transient species often requires specialized spectroscopic techniques. Time-resolved infrared (IR) spectroscopy, for instance, is a powerful tool for studying the kinetics and mechanisms of reactions involving short-lived intermediates. osti.govpaperdigest.orgresearchgate.net This method can track changes in vibrational frequencies associated with specific functional groups, allowing for the observation of the formation and decay of the nitronate intermediate from 3-Nitro-2-butanol (B147359). The strong absorptions of the nitro group (typically around 1550-1500 cm⁻¹ and 1380-1300 cm⁻¹) would be expected to shift significantly upon formation of the C=N bond in the nitronate.

UV-visible spectroscopy can also be employed, as the formation of the conjugated nitronate system often results in a chromophore that absorbs at a longer wavelength compared to the parent nitroalkane. Engineered hemoproteins have been used to study nitrogen-group transfer catalysis, where UV-vis and electron paramagnetic resonance (EPR) spectroscopy were used to characterize transient iron-nitrosyl intermediates. osti.gov This highlights the utility of such techniques in tracking reactive nitrogen species.

Nuclear Magnetic Resonance (NMR) spectroscopy, while typically used for stable compounds, can be adapted to study transient species through techniques like stopped-flow NMR or by conducting reactions at low temperatures to increase the intermediate's lifetime. For 3-Nitro-2-butanol nitronate, ¹H and ¹³C NMR would reveal characteristic shifts for the sp²-hybridized carbon of the C=N double bond, distinguishing it from the sp³-hybridized carbon in the parent nitroalkane.

Table 1: Spectroscopic Signatures for the Detection of this compound

| Technique | Parent (3-Nitro-2-butanol) | Intermediate (Nitronate) | Information Provided |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Strong N-O stretches (~1550 cm⁻¹, ~1370 cm⁻¹) | Shifted C=N stretch (~1600-1650 cm⁻¹), altered N-O stretches | Real-time monitoring of functional group conversion, reaction kinetics. osti.gov |

| UV-Visible Spectroscopy | Weak or no absorption in visible range | Stronger absorption at longer wavelengths (bathochromic shift) | Detection of conjugated system formation, determination of reaction rates. osti.gov |

| ¹H NMR Spectroscopy | Signal for CH-NO₂ proton | Disappearance of CH-NO₂ proton signal, potential shift of adjacent protons | Structural confirmation of deprotonation at the α-carbon. |

| ¹³C NMR Spectroscopy | Signal for sp³ carbon bearing nitro group | Downfield shift to sp² region for C=N carbon | Unambiguous detection of the nitronate carbon framework. |

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique for monitoring reaction progress and identifying intermediates, even at very low concentrations. purdue.eduresearchgate.net Electrospray ionization (ESI) and other soft ionization methods are particularly well-suited for this purpose as they can transfer ions from solution into the gas phase with minimal fragmentation, allowing for the detection of intact, transient species like the this compound anion. digitellinc.com

By coupling a reaction vessel to an ESI-mass spectrometer, the reaction mixture can be sampled continuously in real-time. researchgate.netrsc.org The deprotonated this compound would be observed at a specific mass-to-charge ratio (m/z). The gas-phase reactions of deprotonated nitroalkane anions have been studied, showing that these species can be generated and analyzed effectively by mass spectrometry. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In an MS/MS experiment, the ion corresponding to the nitronate intermediate is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern provides a structural fingerprint of the intermediate. The fragmentation of nitroaromatic compounds often involves the loss of NO or NO₂, which can be used to identify the presence and location of the nitro group. nih.govcdnsciencepub.com This approach allows for the unambiguous identification of intermediates in a complex reaction mixture. Parallel reaction monitoring (PRM), a targeted mass spectrometry technique, offers superior sensitivity and quantitative accuracy for tracking specific molecules of interest within a complex biological or chemical matrix. frontiersin.org

Table 2: Expected Mass Spectrometry Data for this compound Analysis

| Ion Species | Expected m/z (Negative Mode) | Technique | Purpose |

|---|---|---|---|

| [M-H]⁻ of 3-Nitro-2-butanol | 118.05 | ESI-MS | Detection of the deprotonated parent molecule/nitronate intermediate. nih.gov |

| Fragment Ion [M-H-H₂O]⁻ | 100.04 | ESI-MS/MS | Confirmation of the hydroxyl group presence via neutral loss of water. |

| Fragment Ion [NO₂]⁻ | 46.00 | ESI-MS/MS | Characteristic fragment indicating the presence of the nitro group. nih.govresearchgate.net |

| Fragment Ion [M-H-CH₃CHO]⁻ | 74.02 | ESI-MS/MS | Potential fragmentation pathway involving cleavage of the carbon backbone. |

Chromatographic Techniques for Separation and Stereoisomer Analysis

3-Nitro-2-butanol possesses two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The separation and analysis of these stereoisomers are critical, as their chemical and biological properties can differ significantly. Chromatographic techniques are the primary methods for achieving such separations. osti.govnih.govgoogle.com

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for resolving enantiomers. nih.govresearchgate.net The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. For compounds like 3-Nitro-2-butanol, polysaccharide-based CSPs are often effective. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation. nih.gov

Gas chromatography (GC) can also be used for stereoisomer analysis, typically after derivatization of the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, chiral capillary columns can be used to directly separate the enantiomers.

These chromatographic methods are essential not only for analyzing the final product distribution of a reaction but also for assessing the stereoselectivity of a synthesis pathway.

Table 3: Chromatographic Approaches for Stereoisomer Analysis of 3-Nitro-2-butanol

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Principle of Separation |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) nih.gov | Heptane/Ethanol/Dichloromethane nih.gov | Differential diastereomeric interactions between enantiomers and the chiral stationary phase. researchgate.net |

| Chiral GC | Cyclodextrin-based capillary column | Helium or Hydrogen | Enantioselective inclusion complexation or interaction with the chiral stationary phase. |

| GC (after derivatization) | Standard achiral (e.g., DB-5) | Helium or Hydrogen | Separation of diastereomeric derivatives formed by reaction with a chiral derivatizing agent. |

Application of Advanced Diffraction and Scattering Methods for Structural Elucidation

While spectroscopic and spectrometric methods provide valuable information about connectivity and transient existence, diffraction techniques offer the definitive, three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular structure, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgnih.gov To apply this method to this compound, it would be necessary to isolate a stable salt of the nitronate (e.g., with a sodium or potassium counter-ion) and grow a single crystal of suitable quality. The resulting crystal structure would provide unambiguous proof of the nitronate's formation and offer detailed insight into its geometry, such as the planarity of the C=NO₂ group and the conformation of the butyl chain. X-ray crystallography has been successfully used to determine the structures of various organic compounds, including those with nitro groups. researchgate.netmdpi.comresearchgate.net

If obtaining a single crystal proves difficult, which is often the case for reactive intermediates, X-ray powder diffraction (XRPD) can be used. jst.go.jpicdd.com While more challenging for structure solution, modern computational methods have made it possible to determine the crystal structures of organic compounds from high-quality powder diffraction data. jst.go.jp Neutron diffraction could also be a complementary technique, particularly useful for accurately locating the positions of hydrogen atoms, which can be important for understanding hydrogen bonding interactions within the crystal lattice. wikipedia.org

Table 4: Diffraction Methods for Structural Analysis of this compound Derivatives

| Technique | Sample Form | Information Obtained | Advantages & Considerations |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Single crystal (>0.1 mm) wikipedia.org | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration. nih.gov | Provides the most definitive structural data; crystal growth can be a major challenge. nih.gov |

| X-ray Powder Diffraction (XRPD) | Microcrystalline powder | Unit cell parameters, crystal packing information, potential for structure solution. | Useful when single crystals are unavailable; structure solution is complex. jst.go.jpicdd.com |

| Neutron Diffraction | Larger single crystal or powder | Precise location of light atoms (especially Hydrogen), details of hydrogen bonding. wikipedia.org | Requires a neutron source (e.g., nuclear reactor); complementary to X-ray data. |

Applications in Complex Molecule Synthesis and Methodological Development

Contributions to the Synthesis of Nitrogen-Containing Building Blocks

The chemistry of 3-nitro-2-butanol (B147359) and its nitronate provides direct pathways to valuable nitrogen-containing building blocks, primarily β-amino alcohols. These motifs are prevalent in pharmaceuticals and natural products. The most significant transformation in this context is the reduction of the nitro group. wikipedia.org

The reduction of 3-nitro-2-butanol yields 3-amino-2-butanol, a chiral amino alcohol. This conversion highlights the role of nitroalkanes as masked amines. Various reducing agents can accomplish this, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). The resulting amino alcohols are versatile precursors for synthesizing a wide array of more complex molecules, including ligands for catalysis and bioactive compounds. tcichemicals.comfrontiersin.org

Furthermore, the general reactivity of nitronates is exploited in the synthesis of nitrogen heterocycles. researchgate.netunimi.it While specific examples detailing the cyclization of 3-nitro-2-butanol nitronate are not prevalent, the strategic placement of the nitro and hydroxyl groups makes it a potential precursor for heterocycles like oxazines through intramolecular reactions. The broader chemistry of nitro compounds is foundational to the synthesis of indoles, pyrroles, and other nitrogen-rich ring systems, where the nitro group is ultimately incorporated into the heterocyclic framework or serves as an activating group that is removed or transformed in later steps. researchgate.netscispace.com

| Precursor | Transformation | Product | Significance |

| 3-Nitro-2-butanol | Reduction of Nitro Group | 3-Amino-2-butanol | Precursor for pharmaceuticals and chiral ligands. wikipedia.org |

| This compound | Intramolecular Cyclization (Hypothetical) | Substituted Oxazines | Access to N,O-heterocyclic systems. researchgate.net |

| General Nitroalkanes | Reductive Alkylation | Secondary/Tertiary Amines | Key strategy for sustainable amine synthesis. frontiersin.org |

Development of Novel Carbon-Carbon Bond Forming Reactions and Catalytic Systems